Cas no 186792-80-3 (b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]-)

b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]- structure
186792-80-3 structure
Productnaam:b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]-
CAS-nummer:186792-80-3
MF:C23H28N4O6S
MW:488.556624412537
CID:114913
PubChem ID:91810636

b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]-
    • OLANZAPINE GLUCURONIDE
    • b-D-Glucopyranuronic acid,1-deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5...
    • Olanzapine β-D-Glucuronide DISCONTINUED
    • 1-Deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]-b-D-glucopyranuronic Acid
    • 1-Deoxy-1-[2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl]--D-glucopyranuronic Acid
    • Olanzapine Glucuronide DISCONTINUED
    • Olanzapine-b-D-glucuronide
    • Olanzapine-β-D-glucuronide
    • GAMKTHIOQWRUNL-UHFFFAOYSA-N
    • Olanzapine Glucuronide DISCONTINUED
    • Olanzapine β-D-Glucuronide DISCONTINUED
    • 186792-80-3
    • .BETA.-D-GLUCOPYRANURONIC ACID, 1-DEOXY-1-(2-METHYL-4-(4-METHYL-1-PIPERAZINYL)-10H-THIENO(2,3-B)(1,5)BENZODIAZEPIN-10-YL)-
    • Q27273600
    • (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzodiazepin-10-yl]oxane-2-carboxylic acid
    • A432W914YR
    • Olanzapine 10-N-glucuronide
    • UNII-A432W914YR
    • beta-D-Glucopyranuronic acid, 1-deoxy-1-(2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepin-10-yl)-
    • Olanzapine ?-D-Glucuronide
    • Olanzapine-N10-Glucuronide (Racemic)
    • ARD177786
    • 1ST177786
    • Inchi: InChI=1S/C23H28N4O6S/c1-12-11-13-20(26-9-7-25(2)8-10-26)24-14-5-3-4-6-15(14)27(22(13)34-12)21-18(30)16(28)17(29)19(33-21)23(31)32/h3-6,11,16-19,21,28-30H,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19-,21+/m0/s1
    • InChI-sleutel: GAMKTHIOQWRUNL-ZFORQUDYSA-N
    • LACHT: CN1CCN(C2=NC3=CC=CC=C3N([C@@H]3O[C@H](C(=O)O)[C@@H](O)[C@H](O)[C@H]3O)C3SC(=CC2=3)C)CC1

Berekende eigenschappen

  • Exacte massa: 488.172956g/mol
  • Oppervlakte lading: 0
  • XLogP3: -1.2
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Aantal draaibare bindingen: 3
  • Monoisotopische massa: 488.172956g/mol
  • Monoisotopische massa: 488.172956g/mol
  • Topologisch pooloppervlak: 158Ų
  • Zware atoomtelling: 34
  • Complexiteit: 795
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1

Experimentele eigenschappen

  • PSA: 157.54000
  • LogboekP: 0.10230
Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD